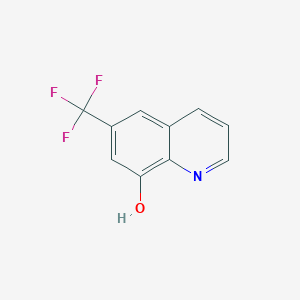

6-(Trifluoromethyl)quinolin-8-ol

Übersicht

Beschreibung

6-(Trifluoromethyl)quinolin-8-ol is a fluorinated quinoline derivative with the chemical formula C10H6F3NO and a molecular weight of 213.16 . This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of a trifluoromethyl group at the 6-position and a hydroxyl group at the 8-position of the quinoline ring imparts distinct characteristics to this molecule.

Vorbereitungsmethoden

The synthesis of 6-(Trifluoromethyl)quinolin-8-ol involves several methods, including cyclization, cycloaddition reactions, and direct fluorination . One common synthetic route is the nucleophilic displacement of halogen atoms or the diaza group. Industrial production methods often utilize organometallic compounds and cross-coupling reactions to achieve high yields and purity .

Analyse Chemischer Reaktionen

6-(Trifluoromethyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinolinone derivatives.

Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.

Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinolinone derivatives, reduced quinolines, and substituted quinolines .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Quinoline derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds like 6-(trifluoromethyl)quinolin-8-ol exhibit notable efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

A study demonstrated that this compound showed a minimum inhibitory concentration (MIC) of 1.0 μg/mL against C. difficile, comparable to established antibiotics like Vancomycin . In vivo studies further confirmed its effectiveness in reducing bacterial load and improving survival rates in mouse models infected with C. difficile .

Antiviral Properties

The antiviral potential of quinoline derivatives is another area of active research. Compounds within this family have shown promise against viral infections, suggesting that this compound could serve as a lead compound for developing antiviral drugs. The electron-withdrawing nature of the trifluoromethyl group enhances the compound's reactivity, potentially leading to improved interactions with viral targets.

Neurodegenerative Disease Treatment

The multifunctional characteristics of this compound make it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Quinoline derivatives have been explored for their ability to act as multitarget-directed ligands (MTDLs), which can simultaneously interact with multiple biological targets involved in the pathogenesis of neurodegeneration .

Metal Chelation and Enzyme Inhibition

The ability of this compound to chelate metal ions is particularly relevant in the context of neurodegenerative diseases, where metal dysregulation is often implicated. By chelating harmful metal ions, the compound may help mitigate oxidative stress and neuronal damage associated with diseases like Alzheimer's .

Synthesis and Structural Variations

The synthesis of this compound has been achieved through various methods, showcasing its synthetic accessibility and versatility. Structural variations within the quinoline framework can lead to different biological activities, making it essential to explore these modifications for optimizing therapeutic efficacy.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Trifluoromethyl at position 6; hydroxyl at position 8 | High antibacterial and antiviral activity |

| 7-(Trifluoromethyl)quinolin-8-ol | Trifluoromethyl at position 7; hydroxyl at position 8 | Potential for different biological activities |

| 4-Hydroxy-6-(trifluoromethyl)quinoline | Hydroxyl at position 4; trifluoromethyl at position 6 | Variation in hydroxyl positioning |

Wirkmechanismus

The mechanism of action of 6-(Trifluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to antibacterial and antiviral effects . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

6-(Trifluoromethyl)quinolin-8-ol can be compared with other fluorinated quinolines, such as:

8-Fluoro-6-(trifluoromethyl)quinolin-4-ol: This compound has similar fluorinated properties but differs in the position of the fluorine atom.

5,7,8-Trifluoroquinoline: This compound has multiple fluorine atoms, which can alter its chemical reactivity and biological activity.

6-Trifluoromethyl-5,7,8-trifluoroquinoline: This compound has additional fluorine atoms, making it more reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

6-(Trifluoromethyl)quinolin-8-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antimalarial, and cytotoxic properties. This article synthesizes available research findings to provide a comprehensive overview of the biological activities associated with this compound.

- Molecular Formula : C10H6F3N

- Molecular Weight : 201.16 g/mol

- Structure : The trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug design.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit potent antibacterial properties. For instance, studies have reported that compounds structurally similar to this compound demonstrate effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below 4.0 μg/mL, indicating strong antibacterial potential.

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 1.5 |

| This compound | C. difficile | 1.0 |

The in vivo efficacy of this compound was assessed using a mouse model infected with C. difficile. Mice treated with the compound showed a significant increase in survival rates and a reduction in diarrhea symptoms compared to untreated controls .

Antimalarial Activity

Quinoline derivatives are well-known for their antimalarial properties. In studies evaluating the antiplasmodial activity of various compounds, those derived from quinoline exhibited IC50 values ranging from 1.2 to 30 nM against Plasmodium falciparum strains, both sensitive and resistant to chloroquine. The mechanism of action is believed to involve interference with the parasite's cytochrome bc1 complex, which is crucial for its respiratory function .

Cytotoxicity

The cytotoxic effects of this compound have been investigated against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). Results indicated that this compound exhibits low cytotoxicity at concentrations up to 100 μg/mL, suggesting a favorable therapeutic index for further development .

The biological activity of this compound can be attributed to its ability to chelate metal ions and inhibit specific enzymes. The trifluoromethyl group enhances the compound's interaction with biological targets, leading to modulation of enzyme activity and receptor binding .

Case Studies

- Antibacterial Efficacy Study : In a controlled study involving mice infected with C. difficile, administration of this compound resulted in an over 80% decrease in bacterial load after five days of treatment, demonstrating its potential as an effective therapeutic agent against bacterial infections .

- Antimalarial Screening : A series of quinoline derivatives were screened for antimalarial activity, revealing that compounds similar to this compound showed significant efficacy against both chloroquine-sensitive and resistant strains of P. falciparum, indicating its potential as a lead compound in antimalarial drug development .

Eigenschaften

IUPAC Name |

6-(trifluoromethyl)quinolin-8-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-4-6-2-1-3-14-9(6)8(15)5-7/h1-5,15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGZQYRBAXZYOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301213 | |

| Record name | 6-(Trifluoromethyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-70-0 | |

| Record name | 6-(Trifluoromethyl)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.